Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester
Description
Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester is a fluorinated ethyl ester derivative of propanoic acid with a diphenylmethyl amino group at the third carbon.
Properties
CAS No. |
651312-15-1 |
|---|---|
Molecular Formula |
C18H19F2NO2 |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
ethyl 3-(benzhydrylamino)-2,2-difluoropropanoate |
InChI |
InChI=1S/C18H19F2NO2/c1-2-23-17(22)18(19,20)13-21-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16,21H,2,13H2,1H3 |
InChI Key |
AORCZWNXHQYMLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CNC(C1=CC=CC=C1)C2=CC=CC=C2)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester typically involves multiple steps. One common method is the esterification of propanoic acid derivatives with ethanol in the presence of a catalyst. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. These methods often require precise control of reaction parameters, including temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may employ reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares the target compound with structurally related propanoic acid ethyl esters:
Reactivity and Functional Group Influence
- Fluorine Substituents: The 2,2-difluoro groups in the target compound likely increase electrophilicity at C2 and reduce metabolic degradation, similar to fluorinated pharmaceuticals. Ethyl propanoate derivatives with electron-withdrawing groups (e.g., nitro in ) show altered reactivity in nucleophilic substitutions.
- In contrast, Melphalan analogs () use chloroethyl amino groups for DNA cross-linking.
- Aromatic Substituents: Ethyl 3-(4-cyanophenyl)propionate () and ethyl 3-(2-bromophenyl)propionate () demonstrate how aryl groups at C3 enable applications in catalysis and material science.
Biological Activity
Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester (CAS Number: 651312-15-1) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by the presence of a diphenylmethyl amino group and difluoropropanoic acid moiety, which may influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO. The structure can be represented as follows:
This compound is notable for its two fluorine atoms, which may enhance its lipophilicity and biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to propanoic acid derivatives exhibit antimicrobial activity. For instance, a study on amino acid-based antimicrobial agents highlighted the potential of various derivatives to act against bacterial strains . While specific data on this compound is limited, its structural attributes suggest it may possess similar properties.
The mechanism by which propanoic acid derivatives exert their biological effects often involves interaction with cellular membranes or specific enzyme targets. For example, compounds with amino acid scaffolds can disrupt bacterial cell wall synthesis or inhibit key metabolic pathways . Further research is needed to elucidate the precise mechanisms associated with this specific compound.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have been conducted to assess the cytotoxic effects of various propanoic acid derivatives on cancer cell lines. While direct studies on the specific compound are scarce, related compounds have shown promising results in inhibiting cell proliferation in various cancer types.
- Pharmacokinetics : Understanding the pharmacokinetics of propanoic acid derivatives is crucial for evaluating their therapeutic potential. Studies suggest that modifications in the chemical structure can significantly impact absorption, distribution, metabolism, and excretion (ADME) profiles.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| CAS Number | 651312-15-1 |
| Antimicrobial Activity | Potential (based on analogs) |
| Lipophilicity | High (due to fluorine atoms) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
